1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-: is an organic compound that features a unique structure combining an indene dione core with a hydroxyquinoline moiety
Mechanism of Action
Target of Action
Disperse Yellow 54, also known as SOLVENT YELLOW 114 or 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, is a multifunctional dye . It is primarily used in biological experiments as a tool to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
It is known that the dye interacts with its targets (cell structures and biomolecules) to enable researchers to observe and analyze various biological phenomena .
Biochemical Pathways
The dye’s ability to track biomolecules and evaluate cell functions suggests that it may interact with multiple pathways .
Pharmacokinetics
As a dye used in biological experiments, it is likely to have properties that allow it to be effectively absorbed and distributed within the biological system, metabolized to enable its function, and eventually excreted .
Result of Action
The result of Disperse Yellow 54’s action is the ability to observe and analyze various biological phenomena. This includes the observation and analysis of cell structures, tracking of biomolecules, evaluation of cell functions, distinction of cell types, detection of biomolecules, study of tissue pathology, and monitoring of microorganisms .
Action Environment
The action, efficacy, and stability of Disperse Yellow 54 can be influenced by various environmental factors. These factors can include the pH of the environment, temperature, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
As a dye, it is known to interact with various biomolecules, aiding in their visualization and analysis .
Cellular Effects
Dyes like Disperse Yellow 54 are often used in biological experiments to help visualize and analyze various cellular processes .
Temporal Effects in Laboratory Settings
As a dye, it is likely to have a stable structure that allows it to be used over extended periods in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Disperse Yellow 54 in animal models .
Metabolic Pathways
As a dye, it is not typically involved in metabolic pathways .
Transport and Distribution
As a dye, it is likely to be distributed throughout the cells and tissues it is applied to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves the following steps:
Formation of the Indene Dione Core: The indene dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyquinoline Moiety: The hydroxyquinoline group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and coupling reactions in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the indene dione core can be reduced to form diols.
Substitution: The hydroxyquinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Lewis acids such as aluminum chloride.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Diols.
Substitution Products: Various substituted hydroxyquinoline derivatives.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Explored for its antimicrobial properties and its role in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione, 2-(2-hydroxyphenyl)-: Similar structure but with a hydroxyphenyl group instead of hydroxyquinoline.
1H-Indene-1,3(2H)-dione, 2-(4-hydroxyphenyl)-: Features a hydroxyphenyl group at a different position.
Properties
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLQXNAPKJJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044729 | |
Record name | C.I. Solvent Yellow 114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7576-65-0, 12223-85-7, 75216-45-4 | |
Record name | Disperse Yellow 54 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Yellow 114 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Yellow 54 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Yellow 114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT YELLOW 114 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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